molecular formula C7H9NO3S B8061507 (2-Methanesulfonylpyridin-4-YL)methanol

(2-Methanesulfonylpyridin-4-YL)methanol

Cat. No.: B8061507
M. Wt: 187.22 g/mol
InChI Key: HLCNUYZGXSAHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methanesulfonylpyridin-4-YL)methanol is an organic compound with the molecular formula C(_7)H(_9)NO(_3)S It features a pyridine ring substituted with a methanesulfonyl group at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with pyridine derivatives.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be done using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for (2-Methanesulfonylpyridin-4-YL)methanol would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: (2-Methanesulfonylpyridin-4-YL)carboxylic acid.

    Reduction: (2-Methylsulfanyl)pyridin-4-YL)methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methanesulfonylpyridin-4-YL)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and hydroxymethyl groups on biological systems. It may serve as a model compound in enzymatic studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylpyridin-4-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methanesulfonylpyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.

    (2-Methanesulfonylpyridin-5-YL)methanol: Hydroxymethyl group at the 5-position.

    (2-Methanesulfonylpyridin-4-YL)ethanol: Ethanol group instead of methanol.

Uniqueness

(2-Methanesulfonylpyridin-4-YL)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a methanesulfonyl group and a hydroxymethyl group on the pyridine ring provides a distinct set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-methylsulfonylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNUYZGXSAHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.